molecular formula C25H22N2O4 B11439660 5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B11439660
M. Wt: 414.5 g/mol
InChI Key: NJSUCTGWBWRKIX-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with a unique structure that includes a benzoxadiazocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxadiazocin ring system through cyclization reactions, followed by functional group modifications to introduce the methoxyphenyl and carbonyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the key reactions.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the carbonyl group or other reducible functionalities.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(4-methoxyphenyl)carbonyl]-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one include other benzoxadiazocin derivatives, as well as compounds with similar ring systems such as benzodiazepines or benzoxazoles.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring system, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

12-(4-methoxybenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one

InChI

InChI=1S/C25H22N2O4/c1-25-16-21(20-10-6-7-11-22(20)31-25)26(23(28)17-12-14-19(30-2)15-13-17)24(29)27(25)18-8-4-3-5-9-18/h3-15,21H,16H2,1-2H3

InChI Key

NJSUCTGWBWRKIX-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)N(C(=O)N2C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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